molecular formula C20H30Br2N2 B3271231 4,4'-Bipyridinium, 1,1'-dipentyl-, dibromide CAS No. 54391-26-3

4,4'-Bipyridinium, 1,1'-dipentyl-, dibromide

Cat. No. B3271231
CAS RN: 54391-26-3
M. Wt: 458.3 g/mol
InChI Key: WNPZCRLXMBWONH-UHFFFAOYSA-L
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Description

“4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide” is a heptyl viologen that can be used as an electrochromic (EC) material . It forms a highly efficient quenching system for conjugated polyelectrolyte for the development of organic electronics . It also acts as a redox active electrolyte for electrochemical devices (ECDs) .


Synthesis Analysis

The synthesis of “4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide” involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . This reaction produces a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .


Molecular Structure Analysis

The molecular structure of “4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide” is characterized by the presence of bipyridinium residues, which are amongst the most intensively studied building blocks in supramolecular chemistry . The reversible one- and two-electron reductions of 4,4’-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials .


Chemical Reactions Analysis

The chemical reactions involving “4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide” are characterized by discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra . These reactions are harnessed in the synthesis or application of molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .


Physical And Chemical Properties Analysis

“4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide” is a yellow to yellow-green powder or flakes . It has a melting point of 285 °C (dec.) (lit.) . It is soluble in water .

Mechanism of Action

The mechanism of action of “4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide” involves its use as a redox active electrolyte for electrochemical devices (ECDs) . It also blocks calcium release from the sarcoplasmic reticulum by direct interaction with the ryanodine receptor .

Future Directions

The future directions for “4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide” involve its potential use in the fabrication of electronic devices such as organic light emitting diodes (OLED), supercapacitors, and liquid crystal displays (LCDs) . It also has potential applications in the development of organic electronics due to its highly efficient quenching system for conjugated polyelectrolyte .

properties

IUPAC Name

1-pentyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2.2BrH/c1-3-5-7-13-21-15-9-19(10-16-21)20-11-17-22(18-12-20)14-8-6-4-2;;/h9-12,15-18H,3-8,13-14H2,1-2H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPZCRLXMBWONH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50788164
Record name 1,1'-Dipentyl-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50788164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bipyridinium, 1,1'-dipentyl-, dibromide

CAS RN

54391-26-3
Record name 1,1'-Dipentyl-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50788164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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